7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one
Description
7,8-Dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one is a structurally complex molecule comprising two pharmacologically significant moieties: a 7,8-dimethoxy-substituted benzazepinone core and a 2-trifluoromethyl-phenothiazine group, linked via a 2-oxoethyl bridge. The benzazepinone scaffold is associated with neuromodulatory activity, while the phenothiazine moiety is historically linked to antipsychotic and antioxidant properties . This hybrid structure suggests dual functionality, though its exact biological targets require further elucidation.
Properties
Molecular Formula |
C27H21F3N2O4S |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C27H21F3N2O4S/c1-35-21-11-16-9-10-31(25(33)13-17(16)12-22(21)36-2)15-26(34)32-19-5-3-4-6-23(19)37-24-8-7-18(14-20(24)32)27(28,29)30/h3-12,14H,13,15H2,1-2H3 |
InChI Key |
NEUYMLPOHOZFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps. One common method starts with the preparation of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. This intermediate is then subjected to cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid at 25°C for 17 hours . The reaction mixture is then poured onto crushed ice, stirred, and filtered to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Potential
The compound's structural features indicate potential pharmacological applications:
- Antipsychotic Activity : The phenothiazine derivative is known for its antipsychotic effects, and similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly dopamine receptors. Research indicates that modifications to the phenothiazine structure can enhance efficacy against schizophrenia and related disorders .
Cancer Research
There is growing interest in the application of benzazepine derivatives in oncology:
- Targeting Cancer Pathways : Compounds with similar structures have shown promise in inhibiting pathways involved in cancer cell proliferation and survival. Studies suggest that the incorporation of trifluoromethyl groups can enhance the potency of these compounds against specific cancer cell lines .
Neuroprotective Effects
Research has indicated that certain benzazepines exhibit neuroprotective properties:
- Protection Against Neurodegeneration : The compound may be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Data Tables
Case Study 1: Antipsychotic Efficacy
A study published in a pharmacological journal explored the effects of phenothiazine derivatives on dopamine receptor binding affinity. It was found that modifications similar to those present in 7,8-dimethoxy-3-{2-oxo... significantly increased receptor affinity and improved antipsychotic efficacy in animal models .
Case Study 2: Cancer Cell Inhibition
In vitro studies demonstrated that compounds structurally related to 7,8-dimethoxy... inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. The introduction of trifluoromethyl groups was noted to enhance lipophilicity and cellular uptake, leading to increased cytotoxicity against tumor cells .
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with ion channels and receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group enhances its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous phenothiazine derivatives and benzazepinone-containing molecules. Key comparisons are summarized below:
Key Observations:
Structural Diversity and Activity: The target compound’s benzazepinone core differentiates it from classic phenothiazine antipsychotics (e.g., trifluoperazine, chlorpromazine), which lack this motif. Compared to compound 7k, which shares a phenothiazine-oxoethylthiourea structure, the target molecule replaces the thiourea with a benzazepinone group. This substitution may shift activity from antioxidant (as seen in 7k’s EC50 = 47 µg/mL ) to neuromodulatory pathways.
Substituent Effects: The 2-trifluoromethyl group on the phenothiazine moiety is shared with trifluoperazine, enhancing receptor binding affinity and metabolic stability compared to non-fluorinated analogs like chlorpromazine . The 7,8-dimethoxy substituents on the benzazepinone are unique among the compared compounds. Methoxy groups often improve pharmacokinetic properties (e.g., solubility, half-life) and may confer selectivity for specific receptor subtypes.
Side Chain Variations: Classic antipsychotics (e.g., trifluoperazine) feature piperazine or dimethylaminopropyl side chains, critical for dopamine D2 receptor antagonism . The target compound’s oxoethyl linker and benzazepinone core likely alter receptor interaction profiles. Compound 7k’s thiourea linker and azetidinone core may favor antioxidant activity via radical scavenging, a mechanism less relevant to the target compound’s hypothesized neuromodulatory role .
Biological Activity
7,8-Dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one (CAS Number: 1574518-15-2) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 526.5 g/mol. The structure features a trifluoromethyl group and a phenothiazine moiety, which are known to influence biological activity significantly.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the phenothiazine structure suggests potential interactions with dopaminergic and serotonergic systems.
Anticancer Activity
A study focusing on related phenothiazine derivatives demonstrated significant cytotoxicity against several cancer cell lines. For instance, derivatives exhibited IC50 values in the micromolar range against leukemia cells, suggesting that 7,8-dimethoxy derivatives may also possess similar anticancer properties .
Antimicrobial Activity
Phenothiazine derivatives have been reported to exhibit antimicrobial properties. A related compound was shown to inhibit the growth of various bacterial strains, indicating that modifications on the phenothiazine core could enhance antimicrobial activity .
Neuropharmacological Effects
Compounds structurally similar to 7,8-dimethoxy derivatives have been studied for their neuropharmacological effects, particularly in models of anxiety and depression. These studies often highlight the ability of such compounds to modulate neurotransmitter levels, potentially offering therapeutic benefits in psychiatric disorders .
Case Studies
- Anticancer Efficacy : In vitro studies revealed that a related compound reduced cell viability in human breast cancer cells by inducing apoptosis. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
- Neuroprotective Effects : A study on phenothiazine derivatives indicated neuroprotective effects against oxidative stress-induced neuronal damage in rat models. This suggests potential applications in treating neurodegenerative diseases .
Research Findings
Recent investigations into the biological activity of phenothiazine derivatives have focused on their lipophilicity and redox potential as key factors influencing their bioactivity. Structure-activity relationship (SAR) studies have helped identify specific modifications that enhance efficacy against targeted biological pathways .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
